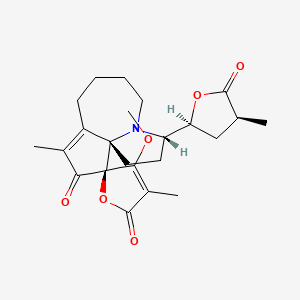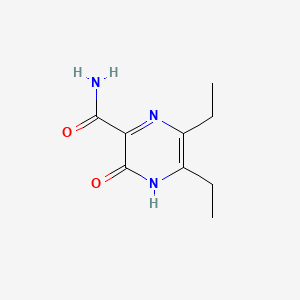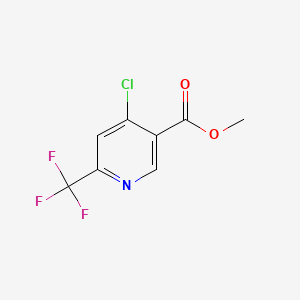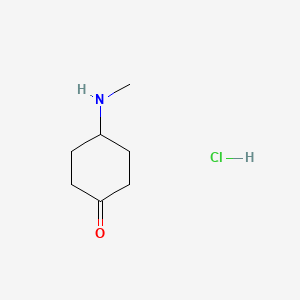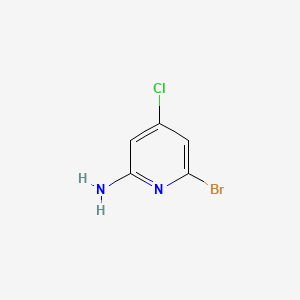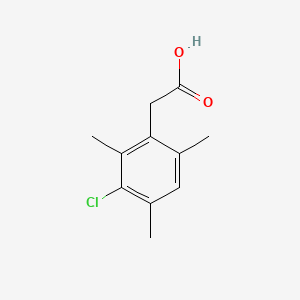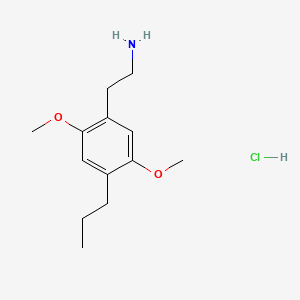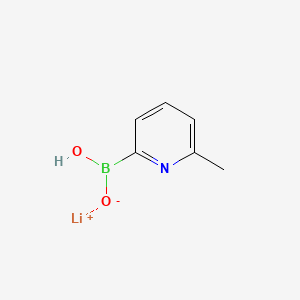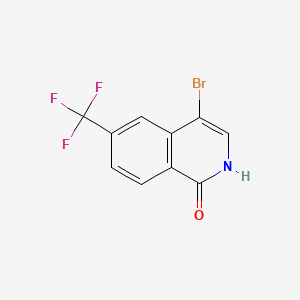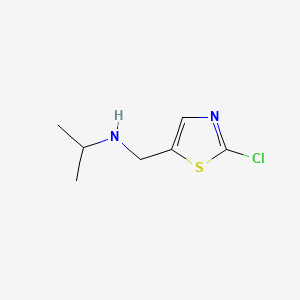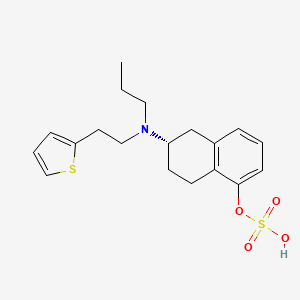
Rotigotine Sulfate
Overview
Description
Rotigotine is a non-ergoline dopamine agonist . It is used to treat Parkinson’s disease and Restless Legs Syndrome (RLS) . The pure levorotatory enantiomer is marketed in several countries as a transdermal patch .
Synthesis Analysis
Rotigotine is synthesized through a process that results in the levorotatory enantiomer, which is about 140 times more active than its dextrorotatory enantiomer . The different impurities from the synthesis processes and degradation studies of rotigotine were also evaluated .
Molecular Structure Analysis
Rotigotine has greater selectivity for the D2 receptor due to its thienyl-ethyl group linked to a basic nitrogen . It is a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor .
Chemical Reactions Analysis
Rotigotine is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine .
Scientific Research Applications
Metabolism of Rotigotine : Rotigotine's metabolism primarily involves sulfation. A study identified the human cytosolic sulfotransferase (SULT) enzymes responsible for this process, finding significant sulfating activities toward rotigotine in six known human SULTs, with major activity in the small intestine and liver cytosols (Jia et al., 2016).
Transdermal Patch in Early Parkinson's Disease : Rotigotine transdermal patch was found to be significantly more effective than placebo in treating early Parkinson's disease. It showed similar efficacy to ropinirole, another Parkinson's disease medication, in certain doses (Giladi et al., 2007).
Intranasal Delivery for Parkinson's Disease : A study on rotigotine mucoadhesive nanoemulsion (RMNE) for intranasal delivery was conducted, aiming to overcome limitations like poor oral bioavailability and fast plasma elimination associated with rotigotine (Choudhury et al., 2019).
Transdermal Treatment for Parkinson's Disease : Rotigotine's effectiveness after transdermal application was highlighted in a study, emphasizing its potential as a basis for a transdermal treatment to control motor symptoms of Parkinson's disease (Jenner, 2005).
Advanced Parkinson's Disease Treatment : Rotigotine transdermal system was found to significantly improve "off" time in subjects with advanced Parkinson's disease, demonstrating safety and tolerability with typical dopaminergic side effects and occasional application site reactions (LeWitt et al., 2007).
Pharmacological and Pharmacokinetic Properties : A review reported on rotigotine's pharmacological and pharmacokinetic properties, indicating its effective continuous 24-hour drug delivery via transdermal patch and its safety profile in various patient groups (Elshoff et al., 2015).
Disposition, Metabolism, and Elimination : Research on rotigotine's disposition, metabolism, and elimination in humans revealed its extensive metabolism in the liver and its high bioavailability when applied transdermally (Cawello et al., 2009).
Dopamine Agonist Activity : A study demonstrated that rotigotine acts as a potent agonist at dopamine D1 receptors, in addition to D2 and D3 receptors, which are crucial in treating Parkinson's disease and RLS (Wood et al., 2015).
Mechanism of Action
Target of Action
Rotigotine Sulfate is a non-selective dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . These receptors play crucial roles in the regulation of mood, reward, addiction, and motor control.
Mode of Action
This compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . As a dopamine agonist, it works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . This interaction with its targets leads to increased dopamine activity, which can help alleviate symptoms in conditions like Parkinson’s Disease and Restless Leg Syndrome.
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, providing stable plasma concentrations over a 24-hour application period . It is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of the N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . Most of the absorbed drug is eliminated in urine and feces as these conjugates within 24 hours of patch removal .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in conditions like Parkinson’s Disease and Restless Leg Syndrome, where dopamine activity is typically reduced . Additionally, this compound has been shown to suppress the expressions of low-density lipoprotein receptor (LDL-R), proprotein convertase subtilisin/kexin type 9 (PCSK-9), and sterol regulatory element-binding protein (SREBP-2) . It also inhibits ox-LDL-induced cholesterol accumulation in endothelial cells (ECs), improves U937 monocytes adhesion, and decreases the representation of NADPH oxidase (NOX-4) and generation of reactive oxygen species (ROS) in ECs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transdermal delivery mechanism of this compound may be affected by factors such as skin condition and temperature . Additionally, the stability of this compound may be influenced by factors like pH and oxidation . More detailed studies on the influence of environmental factors on this compound’s action are needed to fully understand these relationships.
Safety and Hazards
Future Directions
Rotigotine transdermal patch is a well-established, once-daily dopamine agonist formulation for use in the short- and long-term treatment of Parkinson’s disease and Restless Legs Syndrome . It offers a convenient alternative when non-oral administration of medication is preferred and may be particularly useful in patients with gastrointestinal disturbances that reduce the suitability of oral medication .
Biochemical Analysis
Biochemical Properties
Rotigotine Sulfate is an agonist at all 5 dopamine receptor subtypes (D1-D5) but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . This compound also inhibits dopamine uptake and prolactin secretion .
Cellular Effects
This compound, like other dopamine agonists, has been shown to possess antidepressant effects and may be useful in the treatment of depression . It influences cell function by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine .
Molecular Mechanism
This compound works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It binds to the D3 receptor with the highest affinity .
Temporal Effects in Laboratory Settings
This compound is extensively and rapidly metabolized by conjugation and N-dealkylation . After intravenous dosing, the predominant metabolites in human plasma are sulfate conjugates of this compound, glucuronide conjugates of this compound, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .
Dosage Effects in Animal Models
In rats with 6-OHDA-induced PD, intravenous injection of 0.25 or 0.5 mg/kg this compound led to a significantly lower intercontraction interval (ICI) than after vehicle injection . Additionally, voiding pressure (VP) was significantly lower in animals administered this compound compared to those injected with vehicle .
Metabolic Pathways
This compound is extensively and rapidly metabolized by conjugation and N-dealkylation . The predominant metabolites in human plasma are sulfate conjugates of this compound, glucuronide conjugates of this compound, sulfate conjugates of the N-despropyl-rotigotine and conjugates of N-desthienylethyl-rotigotine .
Transport and Distribution
This compound is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of delivery provides a slow and constant supply of the drug over the course of 24 hours .
Properties
IUPAC Name |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKVWIAVWPRBTQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858384 | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128478-69-3 | |
| Record name | Rotigotine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROTIGOTINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Rotigotine Sulfate formation important in the body?
A1: Sulfation, the process of attaching a sulfate group to a molecule, often leads to drug inactivation. This is also true for Rotigotine, a drug used in Parkinson’s disease treatment. Understanding how Rotigotine is sulfated helps explain its metabolism and excretion from the body [].
Q2: Which enzymes are responsible for this compound formation?
A2: The research identified six human sulfotransferase (SULT) enzymes capable of sulfating Rotigotine: SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C4, and SULT1E1. These enzymes exhibited varying degrees of activity towards Rotigotine, suggesting their potential roles in its metabolism within different organs [].
Q3: How does the location in the body affect this compound formation?
A3: The study found significant variations in Rotigotine sulfation across different human organ samples. Small intestine and liver cytosols demonstrated considerably higher activity than brain, lung, and kidney tissues, suggesting these organs are major sites for Rotigotine sulfation in the body [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)
![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)
